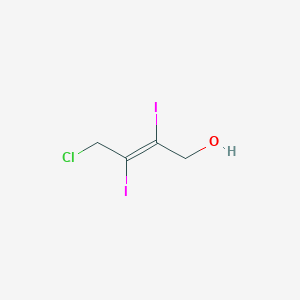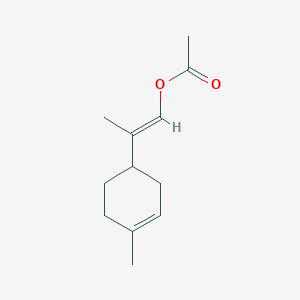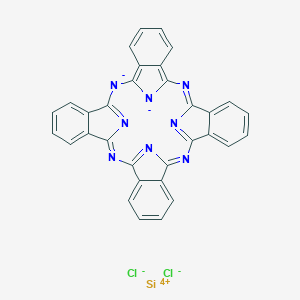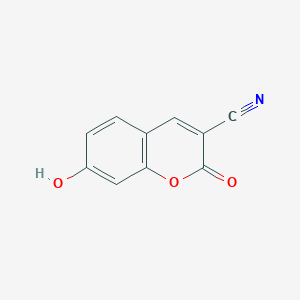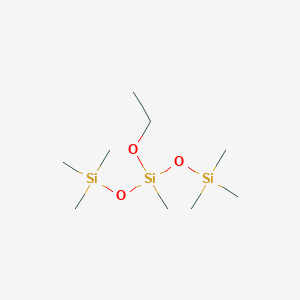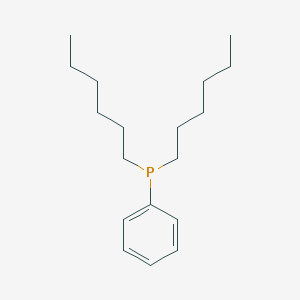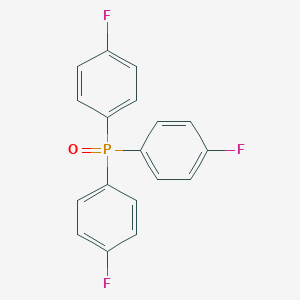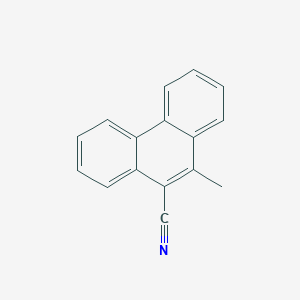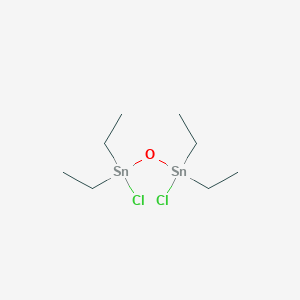
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane (DTEDS) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the organotin family of compounds, which have been extensively studied for their biological and pharmacological activities. DTEDS has been shown to exhibit a range of interesting properties, including antibacterial, antifungal, and antitumor activities.
Mécanisme D'action
The exact mechanism of action of 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to cell death. In addition, 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Effets Biochimiques Et Physiologiques
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, leading to a decrease in cholesterol levels. In addition, 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in the bioavailability of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, it exhibits a range of interesting biological and pharmacological activities, making it a useful tool for studying these processes. However, 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane also has some limitations. It is toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, it has a relatively short half-life in vivo, which can make it difficult to study its pharmacokinetics.
Orientations Futures
There are several future directions for research on 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane. One area of interest is the development of new derivatives of 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane with improved pharmacological properties. Another area of interest is the study of the pharmacokinetics of 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane in vivo, which could lead to the development of new therapeutic applications. Finally, the use of 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane as a tool for studying the mechanisms of action of other organotin compounds is also an area of interest.
Méthodes De Synthèse
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane can be synthesized by reacting tetraethyltin with stannous chloride and hydrochloric acid. The reaction produces a mixture of products, which are then separated using column chromatography. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been used extensively in scientific research as a tool for studying the biological and pharmacological activities of organotin compounds. It has been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has also been shown to exhibit antifungal activity against Candida albicans and Aspergillus niger. In addition, 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, prostate, and lung cancer.
Propriétés
Numéro CAS |
17973-82-9 |
|---|---|
Nom du produit |
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane |
Formule moléculaire |
C8H20Cl2OSn2 |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
chloro-[chloro(diethyl)stannyl]oxy-diethylstannane |
InChI |
InChI=1S/4C2H5.2ClH.O.2Sn/c4*1-2;;;;;/h4*1H2,2H3;2*1H;;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
WQGIIPWHQUMECN-UHFFFAOYSA-L |
SMILES |
CC[Sn](CC)(O[Sn](CC)(CC)Cl)Cl |
SMILES canonique |
CC[Sn](CC)(O[Sn](CC)(CC)Cl)Cl |
Autres numéros CAS |
17973-82-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



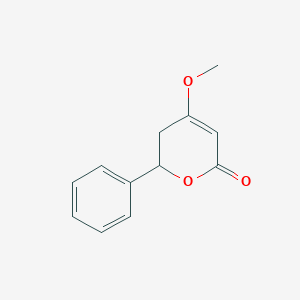
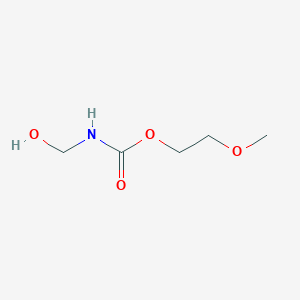
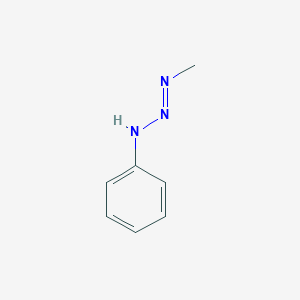
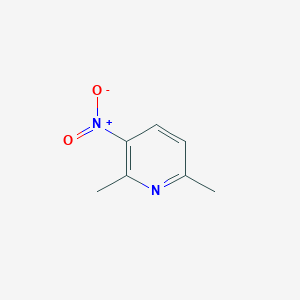
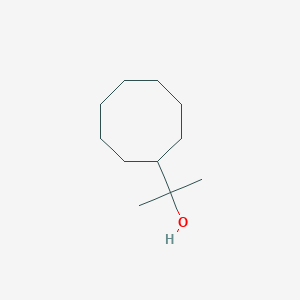
![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)
